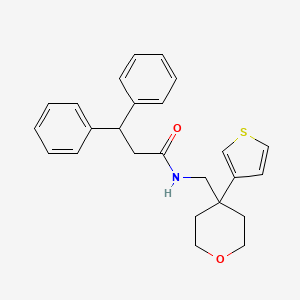

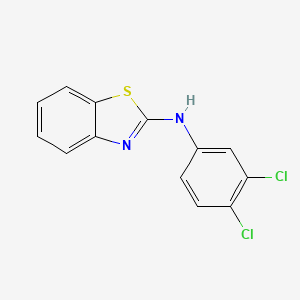

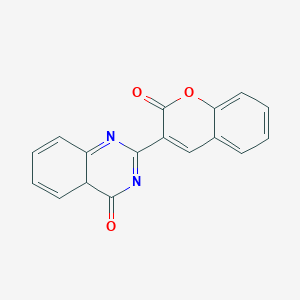

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine (DCBT) is a highly versatile compound that has a wide range of applications in scientific research. It is a member of the benzothiazole family, a group of compounds that are used in research for their unique properties and ability to interact with other molecules. DCBT has been used for a variety of purposes, ranging from the synthesis of new compounds to its use as a reagent in biochemical assays.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine and its derivatives have been explored for their potent and selective antitumor activities. They are particularly effective against various cancer cell lines such as breast, ovarian, colon, and renal cell lines. The mode of action is suspected to involve metabolism, as sensitive cell lines show significant drug uptake and biotransformation (Chua et al., 1999).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of various derivatives of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine have been extensively studied. These analyses include the use of techniques like FT-IR, NMR, LC-Mass, UV-Visible spectra, and X-ray diffraction methods. Such studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in medicinal chemistry (GayathriB. et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives, including N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine, have been examined for their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition efficiency, making them useful in protecting metals against corrosion, particularly in acidic environments (Salarvand et al., 2017).

Antimicrobial Properties

Some derivatives of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine have shown promising antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating significant bioactivity. This opens up potential applications in the development of new antimicrobial agents (Nayak & Bhat, 2023).

Mecanismo De Acción

Mode of Action

It is suggested that it may act as an allosteric modulator, enhancing the efficacy of agonists at the a3 adenosine receptor . This could result in amplified signaling through the receptor, leading to changes in cellular function.

Biochemical Pathways

Modulation of the a3 adenosine receptor could potentially impact a variety of downstream signaling pathways, including those involved in inflammation and pain perception .

Result of Action

Based on its potential interaction with the a3 adenosine receptor, it could potentially modulate cellular responses to inflammation and pain .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXBYLHFRVNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2454476.png)

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)